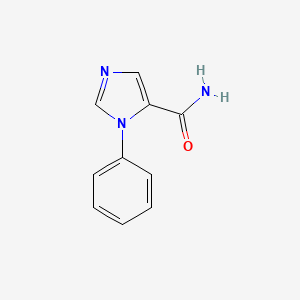

1-phenyl-1H-imidazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

3-phenylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-6-12-7-13(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGCIEOTAUJRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1h Imidazole 5 Carboxamide and Its Derivatives

Established Synthetic Pathways for the Imidazole (B134444) Ring System

The construction of the core imidazole ring is a fundamental step in the synthesis of 1-phenyl-1H-imidazole-5-carboxamide. Several established methods are employed for this purpose, followed by the introduction of the necessary substituents at the N-1 and C-5 positions.

Cyclization Reactions for Imidazole Core Formation

The formation of the imidazole ring often involves the cyclization of acyclic precursors. A common strategy involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. Variations of this method and other cyclization approaches are prevalent in the literature. youtube.comnih.gov For instance, the reaction of α-amino ketones with cyanates or similar reagents can also yield the imidazole core. youtube.com Another approach involves the cyclization of amido-nitriles under mild conditions, which is compatible with a variety of functional groups. rsc.org

A notable method for forming disubstituted imidazoles involves the cyclization of amido-nitriles. rsc.org This reaction proceeds under mild conditions and tolerates various functional groups, including aryl halides and heterocyclic moieties. rsc.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| α-Dicarbonyl compound, Aldehyde, Ammonia | Heat | Imidazole | youtube.com |

| α-Amino ketone, Cyanate | - | Imidazole | youtube.com |

| Amido-nitrile | Mild conditions | Disubstituted imidazole | rsc.org |

Strategies for N-1 Phenyl Substitution

Introducing the phenyl group at the N-1 position of the imidazole ring is a critical step. This can be achieved through several methods, including the direct N-arylation of a pre-formed imidazole ring or by incorporating the N-phenyl group in one of the acyclic precursors before the cyclization step. researchgate.netnih.gov

One common approach involves the reaction of an imidazole with a phenyl-donating reagent, such as a phenyl halide or a phenyl boronic acid, often in the presence of a metal catalyst like copper or palladium. nih.gov For example, the use of iodobenzene (B50100) in the presence of a copper catalyst and a base like potassium phosphate (B84403) can lead to the formation of N-arylimidazoles in high yields. nih.gov Alternatively, starting with an N-phenylated precursor, such as an N-phenyl-α-amino ketone, in a cyclization reaction directly yields the N-1 phenyl-substituted imidazole.

Introduction of the Carboxamide Moiety at C-5

The introduction of the carboxamide group at the C-5 position of the imidazole ring is a key functionalization step. This can be accomplished through various synthetic transformations.

One common method involves the conversion of a C-5 carboxylic acid or its ester derivative into the corresponding carboxamide. The carboxylic acid can be activated using standard coupling agents, followed by reaction with an appropriate amine. doi.org Alternatively, direct amidation of a C-5 ester can be achieved. For example, Weinreb's trimethylaluminum (B3029685) (AlMe₃)-mediated amidation allows for the direct conversion of methyl esters to carboxamides, avoiding harsh hydrolysis conditions.

Another strategy involves the use of a nitrile precursor. The hydrolysis of a C-5 nitrile group can yield the carboxamide. This transformation can be catalyzed by acids or bases. For instance, reacting a 1H-imidazole-5-carbonitrile with an aniline (B41778) in the presence of a mineral acid like HCl in a suitable solvent such as methanol (B129727) can lead to the formation of the desired N-phenyl-1H-imidazole-5-carboxamide.

Furthermore, the carboxamide moiety can be introduced as part of the initial building blocks in a multi-component reaction, leading to the formation of the substituted imidazole in a single step. nih.govresearchgate.net

| Precursor | Reagents/Conditions | Product | Reference |

| 1-Phenyl-1H-imidazole-5-carboxylic acid | Coupling agent, Amine | This compound | doi.org |

| Methyl 1-phenyl-1H-imidazole-5-carboxylate | Trimethylaluminum, Aniline | This compound | |

| 1-Phenyl-1H-imidazole-5-carbonitrile | Acid (e.g., HCl), Aniline, Methanol | This compound |

Advanced Synthetic Approaches and Reaction Conditions

To improve efficiency, yield, and regioselectivity, more advanced synthetic methodologies have been developed for the synthesis of this compound and its analogs. These include multi-component reactions and regioselective synthesis strategies.

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to synthesize complex molecules like substituted imidazoles in a single step from three or more starting materials. organic-chemistry.orgasianpubs.orgnih.gov These reactions avoid the isolation of intermediates, saving time and resources.

One such example is the synthesis of highly substituted imidazole derivatives from α-azido chalcones, aryl aldehydes, and anilines, catalyzed by erbium triflate. organic-chemistry.org Another approach involves the reaction of 1,2-diketones and aldehydes in the presence of ammonium (B1175870) acetate, which can be performed under microwave irradiation to afford trisubstituted imidazoles. nih.govresearchgate.net The inclusion of a primary amine in this mixture can lead to the formation of tetrasubstituted imidazoles. nih.govresearchgate.net Solvent-free conditions have also been successfully employed for the one-pot synthesis of imidazole derivatives, offering an environmentally friendly alternative. asianpubs.org

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |

| 1,2-Diketones, Aldehydes, Ammonium acetate | Microwave irradiation | Trisubstituted imidazoles | nih.govresearchgate.net |

| 1,2-Diketones, Aldehydes, Ammonium acetate, Primary amine | Microwave irradiation | Tetrasubstituted imidazoles | nih.govresearchgate.net |

| Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | Heat, Solvent-free | Benzyl-substituted imidazoles | asianpubs.org |

Regioselective Synthesis of Imidazole Carboxamides

Controlling the regioselectivity of substitution on the imidazole ring is a significant challenge in synthetic organic chemistry. rsc.org The development of methods that selectively introduce substituents at specific positions is crucial for creating well-defined structures for various applications.

A notable example of regioselective synthesis is the preparation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.govresearchgate.netacs.org This reaction proceeds from 2-hydroxybenzylidene imines and aromatic aldehydes. nih.govresearchgate.netacs.org The regioselectivity is controlled by the presence of the 2-hydroxyaryl group, which promotes the formation of the imidazole derivative over other possible products like 1,2-dihydropyrazines through a self-catalyzed hydrogen atom shift. nih.govresearchgate.netacs.org Computational studies have supported this mechanism, highlighting the role of the 2-hydroxyphenyl moiety in guiding the reaction pathway. nih.govacs.org

Another strategy for achieving regioselectivity involves the use of specific starting materials and reaction conditions that favor the formation of a particular isomer. For example, depending on the chosen protocol, an ester moiety can be regioselectively incorporated at either the C-4 or C-5 position of the imidazole ring. rsc.org

Utility of Specific Precursors in Derivatization (e.g., 1H-imidazole-5-carboxylic acid derivatives)

The strategic use of specific precursors is fundamental to the successful synthesis and derivatization of this compound. Among the most valuable starting materials are derivatives of 1H-imidazole-5-carboxylic acid. These compounds provide a pre-built imidazole core, streamlining the synthetic process and allowing for targeted modifications.

One common approach involves the use of 1H-imidazole-5-carboxylic acid itself or its ester derivatives. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides has been achieved through a key cycloaddition reaction between ethyl isocyanoacetate and various imidoyl chlorides. mdpi.com The resulting 1,5-diaryl-1H-imidazole-4-carboxylate esters can then be readily hydrolyzed to the desired carboxylic acids or reacted with hydrazine (B178648) to form carbohydrazides. mdpi.com This methodology highlights the versatility of imidazole carboxylic acid esters as intermediates for creating a library of analogs with diverse functionalities.

Furthermore, the synthesis of radiolabeled compounds for imaging applications often relies on these precursors. For example, [11C]Metomidate, a tracer for adrenocortical imaging, was synthesized by reacting (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with [11C]methyl iodide. nih.gov This demonstrates the critical role of the carboxylic acid precursor in introducing a radiolabel for diagnostic purposes.

The synthesis of more complex derivatives, such as those with additional substitutions on the imidazole ring, also benefits from tailored precursors. For example, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides starts from diaminomaleonitrile (B72808) (DAMN), a versatile building block for various nitrogen heterocycles, including imidazoles. nih.govacs.org By modifying DAMN to form specific benzylidene imines, a regiocontrolled synthesis can be achieved, leading to highly substituted imidazole carboxamides. nih.govacs.org

The following table summarizes the utility of various precursors in the synthesis of this compound derivatives:

| Precursor | Derivative Synthesized | Key Reaction/Utility |

| 1H-imidazole-5-carboxylic acid | 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt | Salt formation for potential formulation. prepchem.com |

| (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | [11C]Metomidate | Reaction with [11C]methyl iodide for radiolabeling. nih.gov |

| Ethyl isocyanoacetate and imidoyl chlorides | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | Cycloaddition to form the imidazole ring. mdpi.com |

| 1,5-Diaryl-1H-imidazole-4-carboxylate esters | 1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazides | Hydrolysis or reaction with hydrazine. mdpi.com |

| Diaminomaleonitrile (DAMN) | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Formation of imine intermediates for regioselective cyclization. nih.govacs.org |

| 2-Methylbenzimidazole or Benzimidazole (B57391) | Imidazole-4,5-dicarboxylic acid derivatives | Oxidation with hydrogen peroxide. nih.gov |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Key factors that are often manipulated include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of 2,4,5-trisubstituted imidazoles, a one-pot, two-step method has been developed using an I2/DMSO system. researchgate.net This metal- and acid-free approach provides a more environmentally friendly and efficient route to these compounds. The choice of cesium carbonate as a base and DMSO as a solvent was found to be effective in promoting the annulation of amidoximes with terminal alkynes to yield 2,4-disubstituted imidazoles. researchgate.net

In the synthesis of 1-phenyl-1H-benzimidazole derivatives, a "one-pot" method facilitated by iron powder has been shown to be highly efficient. researchgate.net By using a liquid organic acid as the solvent, 2-nitro-N-phenylaniline can be reduced and cyclized in a single step, achieving yields of up to 80%. researchgate.net

The table below outlines some optimized reaction conditions for the synthesis of imidazole derivatives:

| Target Compound | Catalyst/Reagent | Solvent | Key Optimization | Yield |

| 2,4,5-Trisubstituted imidazoles | I2 | DMSO | Metal- and acid-free one-pot synthesis. | Moderate to good |

| 2,4-Disubstituted imidazoles | Cs2CO3 | DMSO | Transition-metal-free and ligand-free annulation. | Good |

| 1-Phenyl-1H-benzimidazole derivatives | Fe powder | Liquid organic acid | "One-pot" reduction and cyclization. | Up to 80% |

| 2-Phenyl-1H-benzo[d]imidazole derivatives | Xylose | Water | Green and biodegradable catalyst, thermal conditions. | Not specified |

Derivatization Strategies and Analogue Generation

The generation of analogues of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and improve the pharmacological profile of lead compounds.

Modifying the phenyl ring at the 1-position of the imidazole core is a common strategy to influence the compound's properties. Substituents on the phenyl ring can alter the electronic and steric characteristics of the molecule, which in turn can affect its binding to biological targets.

For example, in the development of TGR5 agonists, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives were synthesized with various substituents on the benzyl (B1604629) group. nih.gov These modifications led to the identification of compounds with potent agonistic activity. Similarly, in the design of PARP-1 inhibitors, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives were synthesized with different saturated nitrogen-containing heterocycles as linkers, and the terminal 3-methyl-furanyl group showed robust PARP-1 inhibitory activity. nih.gov

The carboxamide group at the 5-position of the imidazole ring is another key site for derivatization. Modifications at this position can significantly impact the compound's interaction with its target and its pharmacokinetic properties.

One common modification is the N-alkylation or N-arylation of the carboxamide nitrogen. For instance, in the synthesis of SARS-CoV-2 main protease inhibitors, imidazole-4,5-dicarboxamide derivatives were prepared by reacting pyrazindione diacid dichloride intermediates with various aniline derivatives. nih.gov This led to a series of compounds with different substituents on the carboxamide nitrogen, one of which, N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, showed high potency. nih.gov

The introduction of chirality into a molecule can have a profound effect on its biological activity, as different enantiomers can exhibit different pharmacological profiles. Stereoselective synthesis aims to produce a single enantiomer, which is often more potent and has fewer side effects than a racemic mixture.

A notable example is the synthesis of novel chiral imidazole cyclophane receptors. These were prepared through a highly selective N-alkylation of the imidazolyl 1N-position of a bridged histidine diester. rsc.org These chiral receptors demonstrated good enantioselective recognition for the enantiomers of amino acid derivatives. rsc.org

Introducing additional functional groups onto the imidazole scaffold is a powerful strategy to enhance the molecule's properties and explore new chemical space. These functional groups can provide additional points of interaction with the biological target or improve the compound's physicochemical properties.

For example, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides introduces both a cyano group and a hydroxyaryl group to the imidazole core. nih.govacs.org The hydroxyaryl group was found to be crucial for directing the regioselectivity of the reaction towards the formation of the imidazole derivative. nih.govacs.org

In another study, a sulfonyl group was introduced as an analogue of the carboxamide group in 4(5)-aminoimidazole-5(4)-carboxamide. nih.gov This modification, however, resulted in compounds that did not show significant biological activity in the tested assays. nih.gov This highlights that not all modifications will lead to improved activity and underscores the importance of a rational design approach.

The following table summarizes various derivatization strategies for this compound and its analogs:

| Derivatization Strategy | Position of Modification | Example of Modification | Resulting Compound Type |

| Phenyl Substituent Modification | 1-Phenyl group | Introduction of various substituents on the phenyl ring. | Substituted 1-phenyl-1H-imidazole-5-carboxamides. nih.gov |

| Carboxamide Group Variation | 5-Carboxamide group | N-alkylation, N-arylation, or conversion to carbohydrazide. | N-substituted carboxamides, carbohydrazides. mdpi.comnih.gov |

| Stereoselective Synthesis | Chiral center introduction | N-alkylation of a chiral precursor. | Chiral imidazole cyclophanes. rsc.org |

| Functional Group Introduction | Imidazole core | Addition of cyano, hydroxyaryl, or sulfonyl groups. | Functionalized imidazole derivatives. nih.govacs.orgnih.gov |

Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1h Imidazole 5 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules, including 1-phenyl-1H-imidazole-5-carboxamide and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. In the context of this compound analogues, the ¹H NMR spectrum reveals characteristic signals for the protons on the imidazole (B134444) and phenyl rings, as well as the amide protons.

For instance, in 1-phenyl-1H-imidazole, the protons on the imidazole ring typically appear as distinct singlets. rsc.org The proton at position 2 of the imidazole ring is generally observed as a singlet around δ 7.86 ppm. The protons at positions 4 and 5 also give rise to signals in the aromatic region, often seen as multiplets or singlets depending on the substitution pattern. The protons of the phenyl group typically resonate as a multiplet in the range of δ 7.21-7.50 ppm. rsc.org The specific chemical shifts and coupling patterns can be influenced by the solvent used and the nature of substituents on the phenyl or imidazole rings. For example, in a study of 1-(phenyl)-1H-imidazole, the ¹H NMR spectrum in CDCl₃ showed a singlet at δ 7.86 ppm and a multiplet for the phenyl and other imidazole protons between δ 7.21 and 7.50 ppm. rsc.org

The amide protons (–CONH₂) of the carboxamide group typically appear as a broad singlet in the downfield region of the spectrum, and their chemical shift can be sensitive to concentration and temperature due to hydrogen bonding.

Table 1: Representative ¹H NMR Data for 1-Phenyl-1H-imidazole Analogues

| Compound | Solvent | Imidazole H-2 (δ, ppm) | Imidazole H-4/H-5 (δ, ppm) | Phenyl-H (δ, ppm) | Other Signals (δ, ppm) |

| 1-Phenyl-1H-imidazole | CDCl₃ | 7.86 (s) | 7.21-7.50 (m) | 7.21-7.50 (m) | - |

| 1-(4-Methylphenyl)-1H-imidazole | CDCl₃ | 7.80 (s) | 7.18-7.26 (m) | 7.18-7.26 (m) | 2.39 (s, CH₃) |

| 1-(Thien-3-yl)-1H-imidazole | CDCl₃ | 7.79 (s) | 7.14-7.21 (m) | - | 7.41 (dd, Thienyl-H), 7.14-7.21 (m, Thienyl-H) |

Data compiled from various sources. rsc.org Note: s = singlet, m = multiplet, dd = doublet of doublets.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the delineation of the carbon skeleton.

For this compound analogues, the ¹³C NMR spectrum will show characteristic signals for the carbons of the imidazole ring, the phenyl ring, and the carbonyl carbon of the carboxamide group. The imidazole carbons typically resonate in the range of δ 118-140 ppm. For example, in 1-phenyl-1H-imidazole, the C-2, C-4, and C-5 carbons appear at δ 135.5, 130.3, and 118.2 ppm, respectively. rsc.org The carbons of the phenyl group exhibit signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the imidazole ring) appearing at a distinct chemical shift. rsc.org The carbonyl carbon of the carboxamide group is typically found further downfield, often in the range of δ 160-170 ppm.

Table 2: Representative ¹³C NMR Data for 1-Phenyl-1H-imidazole Analogues

| Compound | Solvent | Imidazole C-2 (δ, ppm) | Imidazole C-4 (δ, ppm) | Imidazole C-5 (δ, ppm) | Phenyl-C (δ, ppm) | Other Signals (δ, ppm) |

| 1-Phenyl-1H-imidazole | CDCl₃ | 135.5 | 130.3 | 118.2 | 137.2, 129.8, 127.4, 121.4 | - |

| 1-(4-Methylphenyl)-1H-imidazole | CDCl₃ | 135.6 | 130.3 | 118.3 | 137.4, 134.9, 130.2, 121.3 | 20.9 (CH₃) |

| 1-(Thien-3-yl)-1H-imidazole | CDCl₃ | 136.2 | 129.9 | 118.5 | - | 135.8, 127.1, 121.4, 113.2 (Thienyl-C) |

Data compiled from various sources. rsc.org The specific assignments are based on detailed analysis and comparison with related structures.

Advanced NMR Techniques for Comprehensive Structural Assignment

For complex structures or to unambiguously assign all proton and carbon signals, advanced NMR techniques are employed. These two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the phenyl and imidazole rings.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl ring to the imidazole ring and the carboxamide group to the imidazole ring. ipb.ptpsu.edu

These advanced techniques are crucial for the complete and accurate structural assignment of novel this compound analogues. ipb.pt

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the FTIR spectrum of this compound, several key absorption bands are expected:

N-H Stretching: The amide group (–CONH₂) will show characteristic N-H stretching vibrations, typically in the region of 3400-3100 cm⁻¹. Often, two bands are observed for the symmetric and asymmetric stretching of the primary amide.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxamide group is expected in the range of 1680-1630 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will appear in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching (if present in analogues) would appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide group usually appears around 1640-1550 cm⁻¹.

For example, the IR spectrum of the related compound 1,2,4,5-tetraphenyl-1H-imidazole shows characteristic peaks that help in its identification. researchgate.net Similarly, the FTIR spectrum of 1-phenyl-1H-imidazole displays notable bands that can be assigned to specific vibrational modes of the molecule. nist.gov

Table 3: Typical FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (–CONH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3100 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1630 |

| Amide (–CONH₂) | N-H Bend | 1640 - 1550 |

| Imidazole & Phenyl Rings | C=N and C=C Stretch | 1600 - 1450 |

| Aromatic C-H | C-H Stretch | > 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₀H₉N₃O), the expected molecular weight is approximately 187.20 g/mol . In an MS experiment, the molecule would be ionized, and a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the fragmentation of related benzimidazole (B57391) derivatives has been studied, showing characteristic losses that help in structure elucidation. nih.govresearchgate.net For this compound, potential fragmentation pathways could involve the loss of the carboxamide group (CONH₂) or cleavage of the bond between the phenyl group and the imidazole ring. The fragmentation of the imidazole ring itself can also lead to characteristic ions. lifesciencesite.com Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Conformational Analysis in Crystalline State

The conformation of N-phenyl-imidazole carboxamide analogues in the solid state is primarily defined by the relative orientation of the imidazole and phenyl rings, as well as the geometry of the carboxamide linker. X-ray diffraction studies on a series of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives reveal specific conformational preferences. researchgate.net

The carboxamide group itself introduces a degree of rigidity and planarity, which contrasts with the rotational freedom of the phenyl ring. The interplay between the planar amide linker and the twisted aromatic rings is a defining feature of the crystal structure.

Table 1: Selected Crystallographic Data for N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-Oxide Analogues (Note: This table is a representative example based on typical data found in crystallographic studies of similar compounds. Actual values are dependent on the specific derivative.)

| Parameter | Derivative 1 (X=H) | Derivative 2 (X=Cl) | Derivative 3 (X=NO₂) |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pbca |

| a (Å) | 8.45 | 8.62 | 9.88 |

| b (Å) | 15.21 | 14.95 | 16.54 |

| c (Å) | 9.89 | 9.77 | 18.21 |

| β (°) ** | 105.2 | 103.4 | 90 |

| Volume (ų) ** | 1227 | 1224 | 2978 |

| Z | 4 | 4 | 8 |

| Dihedral Angle (Phenyl-Imidazole) (°) | 45.8 | 50.2 | 55.6 |

This is an interactive table. Click on the headers to sort the data.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of N-phenyl-imidazole carboxamide analogues. Both intramolecular and intermolecular hydrogen bonds are observed, playing crucial roles in stabilizing the molecular conformation and building the supramolecular architecture.

In N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, a strong intramolecular hydrogen bond is consistently observed between the amide proton (N-H) and the oxygen atom of the N-oxide group. researchgate.net This interaction creates a stable, planar six-membered ring system. The strength of this intramolecular bond, estimated to be around 10 kcal/mol, classifies it as a strong interaction with a character intermediate between a closed-shell and a shared bond. researchgate.net The electronic properties of the substituent on the phenyl ring can modulate the strength and geometry of this hydrogen bond. researchgate.net

Table 2: Hydrogen Bond Geometry for a Representative N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-Oxide Analogue (Note: This table is a representative example based on typical data found in crystallographic studies of similar compounds.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Type |

| N(amide)-H···O(N-oxide) | 0.86 | 1.85 | 2.63 | 150 | Intramolecular |

| C(imidazole)-H···O(carbonyl) | 0.95 | 2.45 | 3.38 | 165 | Intermolecular |

| C(phenyl)-H···N(imidazole) | 0.95 | 2.58 | 3.51 | 168 | Intermolecular |

This is an interactive table. You can filter the data by "Type" (Intramolecular or Intermolecular).

Analysis of π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (phenyl and imidazole) contribute significantly to the cohesion of the crystal structure. researchgate.net These interactions occur when the planar surfaces of the aromatic rings in adjacent molecules pack against each other.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-phenyl-1H-imidazole-5-carboxamide at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on molecules structurally similar to this compound, like N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, have been performed using the B3LYP functional with a 6-31G** basis set to optimize the molecular geometry and calculate various electronic parameters. nih.gov For related N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, DFT calculations have been employed to analyze the geometry and strength of intramolecular hydrogen bonds. researchgate.net These studies indicate that DFT is a reliable method for predicting the structural and electronic properties of such heterocyclic compounds. The optimized geometrical parameters, including bond lengths and angles, provide a solid foundation for further computational analysis.

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's excitability and its ability to participate in chemical reactions. For instance, in a study of a related pyrazolo[3,4-d]pyrimidine derivative, the HOMO-LUMO energy gap was calculated to be small, suggesting high chemical reactivity and the potential for charge transfer within the molecule. nih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the electron-rich phenyl and imidazole (B134444) rings, while the LUMO would likely be distributed over the carboxamide group and the imidazole ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In computational studies of similar heterocyclic compounds, MEP analysis has been used to identify the reactive sites. nih.gov For this compound, the MEP map is expected to show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen atoms of the imidazole ring, indicating these as likely sites for hydrogen bonding and electrophilic interactions. The phenyl ring would exhibit a mix of positive and negative potentials, while the hydrogen atoms of the carboxamide and imidazole moieties would show positive potential.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions. In studies of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, QTAIM analysis was instrumental in classifying intramolecular hydrogen bonds as strong interactions with characteristics intermediate between closed-shell and shared bonds. researchgate.netresearchgate.net This analysis involves locating bond critical points (BCPs) and analyzing the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. For this compound, QTAIM could be employed to quantify the strength and nature of intramolecular and potential intermolecular hydrogen bonds, providing a deeper understanding of its crystal packing and interactions with other molecules.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method is based on the relationship between the electron density and its first derivative. While no specific RDG analysis has been reported for this compound, studies on similar systems utilize this method to provide a qualitative and quantitative picture of the non-covalent interactions that govern the supramolecular assembly of molecules.

Molecular Modeling and Simulation

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates. arabjchem.org

Studies on various imidazole carboxamide derivatives have successfully employed molecular docking to elucidate their binding mechanisms with different biological targets. For instance, in the pursuit of inhibitors for the SARS-CoV-2 main protease (Mpro), a vital enzyme for viral replication, molecular docking was used to analyze the binding of asymmetric imidazole-4,5-dicarboxamide derivatives. nih.govrsc.org These studies revealed that despite variations in their substituents, the compounds could occupy up to three of the four binding pockets (S1, S1', S2, and S4) within the Mpro active site. nih.gov The competitive inhibition mechanism suggested by these docking studies was later confirmed by in vitro enzyme kinetics. nih.govrsc.org

Similarly, a computational study integrating molecular docking and dynamics simulations was conducted on a set of imidazole derivatives as potential SARS-CoV-2 Mpro inhibitors. mdpi.comresearchgate.net The analysis identified several compounds with high binding affinities. Specifically, imidazolyl–methanone (B1245722) C10, thiophenyl–imidazole C1, and pyridyl–imidazole C5 demonstrated significant binding affinities, interacting with key catalytic residues like HIS A:41 and CYS A:145. mdpi.com

In the context of antimicrobial research, molecular docking of imidazole derivatives containing a pyrazole (B372694) moiety was performed against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). arabjchem.orgresearchgate.net The results indicated that the synthesized compounds exhibited good binding affinity towards the active pocket of the enzyme, suggesting they could be effective inhibitors. arabjchem.orgresearchgate.net

Further research on tri-aryl imidazole-benzene sulfonamide hybrids as inhibitors of human carbonic anhydrase (hCA) isoforms also utilized molecular docking to rationalize the observed inhibitory activities. nih.gov The docking studies for the most potent inhibitors against the hCA IX isoform helped to understand the structural basis for their selectivity. nih.gov

The table below summarizes the findings from various molecular docking studies on imidazole carboxamide derivatives and related structures.

| Compound Class | Target Protein | Key Findings | Reference(s) |

| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Main Protease (Mpro) | Ligands occupy up to three binding pockets; competitive inhibition mechanism predicted. | nih.govrsc.org |

| Imidazolyl–methanone, Thiophenyl–imidazole, Pyridyl–imidazole derivatives | SARS-CoV-2 Main Protease (Mpro) | High binding affinities observed, with interactions at the catalytic dyad (HIS A:41—CYS A:145). Imidazolyl–methanones showed the highest affinity. | mdpi.comresearchgate.net |

| Imidazole derivatives with pyrazole moiety | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) | All tested compounds showed good binding energy and affinity toward the active pocket, indicating potential as GlcN-6-P synthase inhibitors. | arabjchem.orgresearchgate.net |

| 1-Amino-1H-imidazole-5-carboxamide derivatives | Bruton's tyrosine kinase (BTK) | The scaffold serves as an effective hinge binder, crucial for inhibitory activity. | nih.gov |

| Tri-aryl imidazole-benzene sulfonamide hybrids | Carbonic Anhydrase IX (CA IX) | Docking rationalized the selective and potent inhibition of tumor-associated hCA IX and XII isoforms. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase I & II (hCA I & II) | Docking studies confirmed that the most active compounds showed better interactions than the reference inhibitor, acetazolamide. | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. researchgate.net MD simulations are used to assess whether the binding mode predicted by docking is stable.

In the investigation of pyrazole-carboxamides as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed to analyze the stability of the docked complexes. nih.gov These simulations confirmed the stability of the interactions between the most potent inhibitors and the hCA I and II receptors over time. nih.gov

Similarly, a study on imidazole derivatives targeting the SARS-CoV-2 Mpro used MD simulations to assess the stability of the ligand with the best binding affinity (compound C10). mdpi.comresearchgate.net The simulations, conducted using Schrodinger software, demonstrated that the ligand-protein complex remained stable throughout the simulation period, reinforcing the docking predictions. mdpi.comresearchgate.net

A comprehensive computational strategy was also used to study 1,3-disubstituted imidazole[1,5-α]pyrazine derivatives as inhibitors of the IGF-1 receptor. researchgate.net The docking results, which identified key residues for ATP-competitive inhibition, were validated by a 200-nanosecond MD simulation, confirming the stability of the predicted binding mode. researchgate.net

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, are central to modern SAR studies. nih.gov

Elucidation of Structural Determinants for Biological Activity

Computational SAR studies have been instrumental in identifying the key structural features of imidazole carboxamides that govern their activity. For 1-amino-1H-imidazole-5-carboxamide derivatives acting as Bruton's tyrosine kinase (BTK) inhibitors, the scaffold itself was identified as a novel and effective "hinge binder," a crucial interaction for kinase inhibition. nih.gov

In the development of inhibitors for the SARS-CoV-2 main protease, SAR analysis of asymmetric imidazole-4,5-dicarboxamide derivatives revealed that modifications to the substituents could improve activity. nih.gov The computational analysis suggested that further modifications could enhance interactions within the enzyme's binding pockets. nih.gov For imidazolyl–methanone derivatives targeting the same enzyme, their higher binding affinity was attributed to the presence of the imidazole rings, the methanone group, and other aromatic rings, along with favorable spatial conformation. mdpi.com

For a series of 1,3-disubstituted imidazole[1,5-α]pyrazine derivatives, a QSAR model showed that inhibitory potency against the IGF-1 receptor correlated with molar volume and the net charge on specific atoms within the pharmacophore. researchgate.net This indicates that both steric and electronic properties are critical determinants of activity. researchgate.net

The table below highlights key structural features and their impact on activity as determined by computational SAR analysis.

| Compound Series | Target | Key Structural Determinants for Activity | Reference(s) |

| 1-Amino-1H-imidazole-5-carboxamide derivatives | BTK | The 1-amino-1H-imidazole-5-carboxamide scaffold acts as a novel hinge binder. | nih.gov |

| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Mpro | Smaller size compared to natural ligands allows access to different binding pockets; modifications can improve interactions. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | hCA I & II | The presence and nature of the sulfonamide group are critical for potent inhibition. | nih.gov |

| 1,3-Disubstituted imidazole[1,5-α]pyrazine derivatives | IGF-1 Receptor | Inhibitory potency correlates positively with molar volume and specific net charges on the pharmacophore, indicating the importance of steric and electronic factors. | researchgate.net |

Rational Design of Imidazole Carboxamide Analogues based on SAR

The insights gained from SAR and computational studies provide a direct roadmap for the rational design of new, improved analogues. By understanding which structural modifications enhance activity, medicinal chemists can focus their synthetic efforts on the most promising compounds.

The development of potent Smoothened (Smo) antagonists from a series of phenyl imidazole derivatives is a prime example of this approach. nih.gov Through scaffold morphing and SAR-guided lead optimization, a highly potent and orally bioavailable antagonist was discovered. nih.gov

In the case of imidazole-based inhibitors for the SARS-CoV-2 main protease, molecular docking results revealed possibilities for further modifications to improve their inhibitory activity. nih.gov The computational models showed how new functional groups could be added to better occupy the binding site and form stronger interactions. nih.gov

Similarly, the discovery of 1,2-diaryl imidazole carboxamides as potent and selective cholecystokinin (B1591339) 1 receptor (CCK1R) agonists was driven by SAR studies that led to the optimization of an initial modest hit compound into a series of highly potent molecules. researchgate.net A study on a 1,5-disubstituted imidazole AT(1) Angiotensin II receptor antagonist also demonstrated the power of rational design. By reorienting the butyl and hydroxymethyl groups on the imidazole ring, researchers retained high binding affinity, a finding that was confirmed by docking studies. nih.gov

The design of pyrazole-carboxamides as carbonic anhydrase inhibitors was guided by the understanding that primary/secondary sulfonamide groups were crucial for activity. nih.gov This led to the synthesis of a novel series of compounds with potent inhibitory effects, whose binding mechanisms were then explored and confirmed through molecular docking and MD simulations. nih.gov

Biological Activity Profiling and Mechanistic Insights in Vitro and Molecular Level

Enzyme Modulation and Inhibition Studies

Factor XIa (FXIa) Inhibition Mechanisms

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade by amplifying the generation of thrombin. nih.govacs.org Inhibition of FXIa is a promising strategy for developing antithrombotic agents that may offer a reduced risk of bleeding compared to traditional anticoagulants. nih.govresearchgate.net

Derivatives of 2-phenyl-1H-imidazole-5-carboxamide have been developed as potent and selective inhibitors of FXIa. nih.gov Starting from an initial compound that showed weak FXIa binding, molecular hybridization strategies led to the identification of highly potent inhibitors. nih.govresearchgate.net For example, compound 44g was identified as a competitive-type inhibitor with a high affinity for FXIa. nih.gov Molecular modeling and enzyme kinetics studies revealed that these inhibitors can bind tightly to the S1, S1', and S2' pockets of the enzyme's active site. nih.gov The selectivity of these compounds is a key feature, with some showing over 400-fold greater selectivity for FXIa compared to other coagulation factors like thrombin, factor VIIa, and factor Xa. nih.gov

| Compound | Ki (μM) | Selectivity vs. Thrombin | Selectivity vs. Factor Xa |

|---|---|---|---|

| WSJ-557 | Weak Affinity | N/A | N/A |

| Compound 44g | 0.009 | >400-fold | >400-fold |

| Compound 16b | 0.0003 | High | High |

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. uni.lufrontiersin.org Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. uni.lu Therefore, XO inhibition is a key therapeutic strategy for managing this condition. mdpi.com

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and shown to be potent, non-purine inhibitors of XO. uni.lu Several of these compounds exhibited inhibitory potencies comparable to or greater than that of established drugs like Febuxostat. uni.lu Kinetic studies, including Lineweaver-Burk plot analysis, have demonstrated that these compounds can act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. uni.lunih.gov Molecular docking studies suggest that these inhibitors interact with the active site of the enzyme, which contains a molybdenum cofactor. uni.lufrontiersin.org

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| Compound 4d | 0.003 | N/A |

| Compound 4e | 0.003 | N/A |

| Compound 4f | 0.006 | Mixed-type |

| Febuxostat (Reference) | 0.01 | N/A |

Cholinesterase (ChE) Isoform Inhibition (Acetyl- and Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning. biointerfaceresearch.comnih.gov

Benzimidazole (B57391) derivatives have been evaluated for their potential to inhibit both AChE and BChE. biointerfaceresearch.com Studies have shown that certain compounds with a benzimidazole-triazole skeleton can act as potent, mixed-type inhibitors of AChE. nih.gov The inhibitory activity is often influenced by the substituents on the phenyl and benzimidazole rings, with groups capable of forming hydrogen bonds at the active site enhancing potency. nih.gov Some derivatives have demonstrated better inhibitory activity against AChE than BChE, which can be a desirable characteristic for targeted therapy. nih.gov

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Inhibition Type (AChE) |

|---|---|---|---|

| Compound 3d | 31.9 | >1000 | Mixed |

| Compound 3h | 29.5 | >1000 | Mixed |

| Donepezil (Reference) | 21.8 | N/A | N/A |

Inhibition of Fatty Acid Biosynthesis (FabH)

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial step in the fatty acid biosynthesis (FAS-II) pathway in bacteria. mdpi.comresearchgate.net This pathway is essential for bacterial survival, making its enzymes attractive targets for the development of new antibacterial agents. nih.gov

Phenylimidazole derivatives have been investigated as inhibitors of FabH. nih.gov Through structure-based drug design, compounds have been optimized for potent inhibitory activity against Gram-negative bacterial FabH enzymes. nih.gov Resistance mutation mapping in bacteria has validated FabH as the molecular target of these compounds, confirming their mode of action. nih.gov Additionally, related phenylimidazole compounds have shown selective inhibitory activity against FabK, an isozyme of the enoyl-acyl carrier protein (ACP) reductase found in certain bacteria like Clostridioides difficile. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a fundamental role in cell signaling pathways controlling cell growth, proliferation, and differentiation. nih.govnih.gov Overexpression or mutation of EGFR is implicated in the development of various cancers, making it a key target for anticancer therapies. nih.govreactionbiology.com

Imidazole-based compounds have been designed and synthesized as EGFR kinase inhibitors. nih.gov These small molecules typically act by competing with ATP for its binding site in the kinase domain of the receptor. mdpi.com Research has shown that certain imidazole (B134444) derivatives can effectively inhibit the enzymatic activity of EGFR with IC50 values in the nanomolar range. nih.gov Molecular docking studies help to elucidate the binding interactions between these inhibitors and key amino acid residues within the EGFR active site, guiding the rational design of more potent and selective anticancer agents. nih.govresearcher.life

Based on a thorough review of available scientific literature, there is currently no specific research data published for the compound “1-phenyl-1H-imidazole-5-carboxamide” corresponding to the biological activities outlined in your request.

The provided search results contain information on related but structurally distinct compounds, such as benzimidazole derivatives or other substituted imidazoles. Due to the strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to generate the requested article.

Antimicrobial Efficacy Assessment

Antifungal Activities

The imidazole nucleus is a well-established pharmacophore in antifungal drug design. While specific in vitro antifungal data for this compound is not extensively documented in publicly available research, the antifungal potential of its derivatives and related imidazole carboxamides has been investigated against various fungal pathogens. These studies provide valuable insights into the structure-activity relationships (SAR) that govern the antifungal efficacy of this class of compounds.

Research on a series of imidazole derivatives has shown that the nature of the substituent at the 1-position of the imidazole ring and on the phenyl ring significantly influences antifungal activity. For instance, studies on mono-arylated imidazole derivatives revealed that a benzyl (B1604629) or n-butyl group at the R position of the imidazole moiety can result in high antifungal activity. In contrast, substitutions with OMeC6H4 or CHOC6H4 groups led to moderate activity nih.gov. This suggests that the lipophilicity and steric bulk of the substituent at this position are critical for potent antifungal effects.

Furthermore, investigations into novel N-cyano-1H-imidazole-4-carboxamide derivatives have demonstrated good antifungal activity, particularly against Rhizoctonia solani nih.gov. One of the most promising candidates from this series exhibited an EC50 of 2.63 μg/mL against this fungus nih.gov. Although these are derivatives, the findings underscore the potential of the imidazole carboxamide scaffold as a source of effective antifungal agents. The antifungal activity of these compounds is often attributed to their ability to interfere with fungal cellular processes.

The table below summarizes the antifungal activity of representative imidazole derivatives against various fungal strains, illustrating the potential of this chemical class.

| Compound Type | Fungal Strain | Activity (MIC/EC50) | Reference |

| Imidazole Derivative | Candida albicans | >80% growth inhibition at 500 µM | nih.gov |

| Imidazole Derivative | Saccharomyces cerevisiae | >80% growth inhibition at 500 µM | nih.gov |

| Imidazole Derivative | Candida krusei | >80% growth inhibition at 500 µM | nih.gov |

| N-cyano-1H-imidazole-4-carboxamide derivative | Rhizoctonia solani | EC50 = 2.63 μg/mL | nih.gov |

Anti-inflammatory Property Investigations at a Molecular Level

The anti-inflammatory properties of compounds containing the imidazole scaffold have been a subject of significant research. While specific molecular-level investigations for this compound are limited, studies on related imidazole derivatives provide a framework for understanding its potential mechanisms of action.

A prominent mechanism through which imidazole-containing compounds exert their anti-inflammatory effects is by modulating key signaling pathways involved in the inflammatory response. For example, certain fluorophenyl-substituted imidazole derivatives have been shown to interfere with the M1/M2 macrophage balance, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype nih.gov. This immunomodulatory activity involves the decreased production of pro-inflammatory cytokines and other inflammatory mediators nih.gov.

Furthermore, research on various imidazole derivatives has demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by targeting enzymes like inducible nitric oxide synthase (iNOS) researchgate.net. The inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, is another established anti-inflammatory mechanism for this class of compounds researchgate.net. Molecular docking studies have suggested that imidazole derivatives can bind to the active sites of these inflammatory enzymes, thereby inhibiting their function researchgate.net.

The table below outlines the molecular targets and observed effects of related imidazole compounds in the context of inflammation.

| Compound Type | Molecular Target/Pathway | Observed Effect | Reference |

| Fluorophenyl-substituted imidazole | Macrophage polarization | Shift from M1 to M2 phenotype | nih.gov |

| 1,2-diphenylbenzimidazoles | COX-2 and iNOS | Inhibition of enzyme activity and NO production | researchgate.net |

| Pyrazolo[1,5-a]quinazolines | NF-κB transcriptional activity | Inhibition of LPS-induced activity | mdpi.com |

Bioisosteric Relationships and Design Considerations

Bioisosterism is a fundamental strategy in medicinal chemistry used to design new compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of enhancing activity, improving selectivity, or reducing toxicity. The this compound scaffold offers several opportunities for bioisosteric modifications to optimize its biological activities.

Amide Bond Bioisosteres: The carboxamide group is a common feature in many biologically active molecules. However, it can be susceptible to metabolic degradation. Bioisosteric replacement of the amide bond with more stable heterocyclic rings like triazoles, oxadiazoles, or oxazoles is a common strategy to improve pharmacokinetic profiles drughunter.com. For instance, imidazole-based bioisosteres have been successfully employed to create compounds with increased potency and enhanced metabolic stability ufrj.br.

Phenyl Ring Bioisosteres: The phenyl group at the 1-position is a key structural feature. It can be replaced with various other aromatic or heteroaromatic rings to modulate the compound's properties. For example, replacing a phenyl ring with a pyridine or thiophene ring can alter electronic properties, solubility, and metabolic stability ctppc.org. Such modifications can lead to improved target engagement and pharmacokinetic profiles.

Design Considerations: The design of novel analogs based on the this compound structure should consider the following:

Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor and acceptor, which is often critical for binding to target proteins. Any bioisosteric replacement should aim to preserve or mimic these interactions.

Metabolic Stability: Introducing metabolically stable groups or blocking sites of metabolism can enhance the in vivo efficacy of the compound.

The table below lists some common bioisosteric replacements relevant to the this compound structure.

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

| Amide (-CONH-) | 1,2,4-Triazole | Increased metabolic stability | drughunter.com |

| Amide (-CONH-) | Imidazole | Increased potency and stability | ufrj.br |

| Phenyl | Pyridine | Improved polarity, reduced metabolism | mdpi.com |

| Phenyl | Thiophene | Altered electronic properties | ctppc.org |

Research Applications and Future Directions for Imidazole Carboxamide Chemistry

Development of Molecular Probes and Chemical Tools

The imidazole-5-carboxamide scaffold is a cornerstone for creating potent, biologically active molecules. nih.govnih.gov However, the specific development of 1-phenyl-1H-imidazole-5-carboxamide into molecular probes—molecules designed to identify, locate, or quantify biological targets through methods like fluorescent labeling or affinity chromatography—is not extensively documented in current literature. While derivatives are synthesized for therapeutic potential, their adaptation into chemical tools for basic research represents a significant, yet largely untapped, area for future investigation. The creation of such probes could facilitate a deeper understanding of the biological pathways modulated by this class of compounds.

Scaffold Design for Rational Drug Discovery (Pre-clinical, Non-human)

The this compound framework serves as a valuable scaffold in rational drug design. Its structural rigidity and capacity for diverse substitutions allow chemists to systematically modify its properties to achieve desired biological activity against various targets. This scaffold is particularly noted in the discovery of agents targeting parasites and kinases.

In the realm of preclinical drug discovery, the journey from a "hit" compound to a "lead" candidate is a critical process of refinement. Phenyl imidazole (B134444) carboxamides have emerged as promising starting points for developing new treatments for neglected tropical diseases like visceral leishmaniasis. nih.govunimelb.edu.au Researchers begin with a hit compound identified from high-throughput screening and then engage in extensive structure-activity relationship (SAR) studies. This process involves synthesizing a wide array of analogues to enhance potency against the target pathogen, such as Leishmania donovani, while simultaneously ensuring the compounds remain non-toxic to human cells. nih.gov

Key objectives during this optimization phase include improving metabolic stability in vitro and maintaining favorable physicochemical properties, which are crucial for a drug candidate's ultimate success. nih.gov This methodical approach of identifying a promising scaffold and systematically optimizing its features exemplifies the modern drug discovery process. nih.govunimelb.edu.au

Table 1: Key Goals in the Lead Optimization of Phenyl Imidazole Carboxamides

| Parameter | Objective | Rationale | Citation |

|---|---|---|---|

| Potency | Increase activity against the target organism | To achieve a therapeutic effect at lower, safer concentrations. | nih.gov |

| Cytotoxicity | Maintain low toxicity against human cells | To ensure the compound is selective for the pathogen and safe for the host. | nih.gov |

| Metabolic Stability | Improve stability in the presence of metabolic enzymes | To increase the compound's lifespan in the body, allowing it to reach its target. | nih.gov |

| Physicochemical Properties | Maintain desirable properties (e.g., solubility, lipophilicity) | To ensure proper absorption, distribution, and excretion. | nih.gov |

The true strength of the imidazole-5-carboxamide core lies in its remarkable versatility. By making strategic chemical modifications, particularly at the N1 position of the imidazole ring, scientists can redirect the compound's biological activity toward entirely different molecular targets. This adaptability makes it a "privileged scaffold" in medicinal chemistry.

For instance, derivatives of 1-amino-1H-imidazole-5-carboxamide have been developed as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of B-cell cancers. nih.gov The discovery marked the first time this specific scaffold was used as a "hinge binder" for kinase inhibitors, a novel approach that significantly expands the chemical diversity available for designing such drugs. nih.gov In a completely different therapeutic area, derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been synthesized as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating type 2 diabetes and other metabolic diseases. nih.gov These compounds demonstrated significant glucose-lowering effects in preclinical mouse models. nih.gov

This ability to target diverse protein families—from kinases involved in cancer to G-protein-coupled receptors involved in metabolism—by simply altering a substituent on the imidazole ring highlights the profound versatility of the core structure.

Table 2: Versatility of the Imidazole-5-Carboxamide Scaffold

| N1-Substituted Scaffold | Therapeutic Area | Molecular Target | Citation |

|---|---|---|---|

| 1-Amino-1H-imidazole-5-carboxamide | Oncology | Bruton's Tyrosine Kinase (BTK) | nih.gov |

| 1-Benzyl-1H-imidazole-5-carboxamide | Metabolic Disease | Takeda G-protein-coupled Receptor 5 (TGR5) | nih.gov |

Advanced Analytical Methodologies for Compound Characterization in Complex Matrices

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used to confirm the structure and purity of newly synthesized imidazole carboxamide derivatives, there is a noticeable lack of published research on advanced analytical methods for their characterization in complex biological matrices like blood plasma or tissue homogenates. researchgate.net Commercial suppliers of the parent compound and its precursors often note that detailed analytical data is not collected or readily available, placing the responsibility on the researcher. sigmaaldrich.comamericanelements.com The development and validation of robust, high-sensitivity analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for preclinical pharmacokinetic and pharmacodynamic studies. This remains a critical gap in the public domain literature and an area ripe for development.

Green Chemistry Principles in Imidazole Carboxamide Synthesis

The application of green chemistry principles—which advocate for the reduction of waste, use of less hazardous solvents, and improvement of energy efficiency—to the synthesis of this compound and its analogues is an underexplored field. Existing literature often describes synthetic routes that employ conventional organic solvents and reagents without a specific focus on environmental impact. nih.gov Integrating green chemistry approaches, such as using catalytic methods, microwave-assisted synthesis, or employing safer solvent systems, could significantly reduce the environmental footprint of producing these valuable chemical scaffolds. This represents a substantial opportunity for future synthetic methodology research.

Emerging Areas of Research and Untapped Potential

The future of research on this compound and its derivatives is bright, with several promising avenues for exploration. A key emerging area is the expansion of its utility beyond a mere therapeutic scaffold into the realm of chemical biology, specifically as molecular probes to study enzyme function and cellular processes.

Furthermore, the discovery of the 1-amino-1H-imidazole-5-carboxamide scaffold as a novel hinge-binding motif for kinase inhibitors has opened up new frontiers. nih.gov This suggests that exploring other unconventional substitutions on the imidazole core could lead to inhibitors with unique selectivity profiles for a wide range of kinases and other enzyme families. The untapped potential lies in systematically exploring this expanded chemical space to identify new lead compounds for various diseases. Finally, addressing the current gaps in analytical methodology and applying green chemistry principles to synthesis are crucial for advancing these compounds from the research lab toward potential clinical development in a sustainable and well-characterized manner.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-phenyl-1H-imidazole-5-carboxamide, and what intermediates are critical?

- Methodological Answer : The compound is typically synthesized via multi-step pathways involving cyclization and functional group transformations. For example:

-

Step 1 : Condensation of phenyl-substituted precursors (e.g., 1-phenyl-1H-imidazole derivatives) with carboxamide-forming reagents like carbodiimides or activated esters.

-

Step 2 : Cyclization under acidic or basic conditions, often using reagents such as POCl₃ or NaOH, to form the imidazole core .

-

Critical Intermediates : Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (identified via ESI-MS and NMR) is a common intermediate for carboxamide formation through hydrolysis and coupling .

- Data Table :

| Intermediate | Key Reaction Conditions | Analytical Confirmation |

|---|---|---|

| Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | NaOH, reflux, 6 h | ESI-MS: m/z 245.1 [M+H]⁺ |

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyl (δ ~165 ppm). Compare with analogs like 1-methyl-1H-imidazole-5-carbaldehyde (δ 9.8 ppm for aldehyde) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 202.2 for C₁₁H₁₁N₃O) .

- Elemental Analysis : Validate C, H, N content (e.g., C: 64.85%, H: 6.23%, N: 8.42% for a benzimidazole analog) .

Advanced Research Questions

Q. What strategies can mitigate low yields in the cyclization step during synthesis?

- Methodological Answer :

- Optimize Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Temperature Control : Conduct reactions under reflux (80–100°C) to balance kinetics and side reactions .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure product .

- Case Study : A derivative (1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole) achieved 72% yield after optimizing POCl₃-mediated cyclization .

Q. How should contradictory solubility data between studies be resolved when formulating this compound?

- Methodological Answer :

-

Replicate Conditions : Ensure identical solvents, temperatures, and pH (e.g., solubility in DMSO vs. water) .

-

Orthogonal Techniques : Use HPLC to quantify solubility and DSC to assess crystallinity impacts .

-

Literature Cross-Reference : Compare with structurally similar compounds (e.g., 1-methyl-1H-imidazole-5-carboxylic acid derivatives, which show pH-dependent solubility) .

- Data Table :

| Study | Solvent | Solubility (mg/mL) | Temperature | Reference |

|---|---|---|---|---|

| A | DMSO | 25.3 | 25°C | |

| B | Water | 1.8 | 25°C |

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve enzyme inhibition (e.g., xanthine oxidase inhibition increased by 40% with -NO₂ substitution) .

- Carboxamide Isosteres : Replace the carboxamide with sulfonamide or urea groups to modulate pharmacokinetics .

- Case Study : 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives showed IC₅₀ values of 0.8 µM against xanthine oxidase, attributed to hydrogen bonding with the active site .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., melting points or spectral data), validate purity via TLC/HPLC and consult standardized protocols (e.g., USP〈731〉 for loss on drying) .

- Advanced Characterization : For mechanistic studies, employ computational modeling (DFT) to predict reactivity or docking studies for target interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.